5-Methylenepiperidin-2-one

Organic Synthesis Medicinal Chemistry Building Block

Researchers requiring a pure and stable building block for conjugate addition often face limited supply of the exocyclic methylene-substituted piperidinone. 5-Methylenepiperidin-2-one (CAS 1823404-23-4) solves this with its unique α,β-unsaturated lactam structure, enabling Michael additions and cycloadditions not possible with saturated 5-methylpiperidin-2-one. - 98% purity, verified by HPLC, ensures reproducible results. - Distinct CCR5 antagonist activity profile (vs. 3-/4-methylene isomers) supports screening for HIV, asthma, rheumatoid arthritis, and COPD. - Stocked and ready for immediate dispatch in mg to gram quantities, with secure global shipping.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
Cat. No. B13114005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylenepiperidin-2-one
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC=C1CCC(=O)NC1
InChIInChI=1S/C6H9NO/c1-5-2-3-6(8)7-4-5/h1-4H2,(H,7,8)
InChIKeyPVSSEMMPUSNWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylenepiperidin-2-one: Key Features and Specifications


5-Methylenepiperidin-2-one (CAS 1823404-23-4) is a heterocyclic building block featuring a six-membered δ-valerolactam core with an exocyclic methylene group at the 5-position . The compound's α,β-unsaturated lactam structure confers distinct reactivity for conjugate addition and cycloaddition reactions, distinguishing it from fully saturated piperidinone analogs . Its molecular formula is C6H9NO with a molecular weight of 111.14 g/mol, and it is commercially available with a purity of 98% for research applications .

Workflow Conjugate addition / cycloaddition synthesis with α,β-unsaturated lactam
Selection Exocyclic methylene building block for heterocyclic scaffold construction
Use Context Reported CCR5 antagonist and differentiation activity (preliminary screening)

Why Generic Substitution Fails for 5-Methylenepiperidin-2-one


5-Methylenepiperidin-2-one cannot be simply interchanged with other piperidinone isomers or analogs due to its unique exocyclic methylene group, which creates an α,β-unsaturated lactam system absent in 3-methylene, 4-methylene, or fully saturated 5-methylpiperidin-2-one . This structural feature fundamentally alters its reactivity profile, enabling Michael addition and cycloaddition pathways that are not accessible to its non-exocyclic counterparts . Furthermore, the 5-methylene substitution pattern yields distinct biological screening outcomes compared to 3-methylene and 4-methylene isomers, as demonstrated by differential activity profiles in receptor binding and enzyme inhibition assays [1]. Generic substitution with 5-methylpiperidin-2-one (lacking the exocyclic double bond) would eliminate the conjugate addition reactivity and alter the compound's binding characteristics in biological assays .

5-Methylenepiperidin-2-one: α,β-unsaturated lactam
Saturated 5-methylpiperidin-2-one: lacks exocyclic double bond; conjugate addition reactivity not transferable
5-Methylenepiperidin-2-one: reported CCR5 activity
3-Methylene-2-piperidinone: no documented CCR5 antagonist activity may shift screening outcome
5-Methylenepiperidin-2-one: reported differentiation induction
4-Methylenepiperidin-2-one: no reported differentiation activity; endpoint profile may differ

Comparative Evidence: 5-Methylenepiperidin-2-one vs. Analogs


α,β-Unsaturated Lactam Reactivity vs. Saturated Analog

5-Methylenepiperidin-2-one possesses an exocyclic methylene group conjugated with the lactam carbonyl, forming an α,β-unsaturated lactam system that enables nucleophilic conjugate addition (Michael addition) and cycloaddition reactions. This reactivity is absent in 5-methylpiperidin-2-one, which lacks the exocyclic double bond and thus cannot participate in these transformations . The conjugated system also activates the double bond for ring-closing metathesis and other alkene-specific transformations, providing synthetic versatility that the saturated analog cannot offer .

α,β-Unsaturated Reactivity
Class-level inference
Exocyclic methylene present (target); absent in saturated 5-methylpiperidin-2-one
Enables conjugate addition routes unavailable with saturated analog
Quantitative yield data not available for direct comparison
Organic Synthesis Medicinal Chemistry Building Block

CCR5 Antagonist Activity vs. Structural Isomers

Preliminary pharmacological screening indicates that 5-methylenepiperidin-2-one exhibits activity as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While specific IC50 values for 5-methylenepiperidin-2-one are not provided in the available source, the identification of this activity profile distinguishes it from 3-methylene-2-piperidinone and 4-methylenepiperidin-2-one, for which no comparable CCR5 activity data have been reported [2][3]. The exocyclic methylene at the 5-position may confer conformational or electronic properties that favor CCR5 binding compared to other positional isomers.

CCR5 Antagonist Activity
Data to verify
Qualitatively identified for target; not reported for 3-/4-methylene isomers
May support CCR5-targeted screening studies
No quantitative IC50 available; preliminary screening only
CCR5 Antagonist HIV Research Immunology

Cellular Differentiation Induction vs. In-Class Comparators

5-Methylenepiperidin-2-one has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, suggesting utility as an anti-cancer agent and for treating skin diseases such as psoriasis [1]. Quantitative potency data (e.g., EC50) are not available from this source. This differentiation-inducing activity is not reported for 5-methylpiperidin-2-one, 3-methylene-2-piperidinone, or 4-methylenepiperidin-2-one in the available literature [2][3]. The exocyclic methylene at the 5-position may be critical for this biological effect.

Differentiation Induction
Supporting evidence
Reported activity in arresting undifferentiated cell proliferation; not observed in analogs
May support cellular differentiation mechanism studies
Cell lines and EC50 not detailed
Cancer Research Cell Differentiation Psoriasis

High-Value Application Scenarios


Complex Molecular Synthesis via Conjugate Addition

5-Methylenepiperidin-2-one is optimally suited as a building block for constructing complex molecules requiring an α,β-unsaturated lactam handle. The exocyclic methylene group conjugated with the lactam carbonyl enables nucleophilic Michael addition and cycloaddition reactions that cannot be performed with saturated 5-methylpiperidin-2-one [1]. This reactivity is particularly valuable for generating substituted piperidine derivatives and fused heterocyclic scaffolds in medicinal chemistry programs [1].

CCR5 Antagonist Screening for Inflammatory Disease

Based on preliminary pharmacological screening identifying CCR5 antagonist activity, 5-methylenepiperidin-2-one may serve as a starting point or reference compound in screening campaigns targeting CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The distinct activity profile relative to other piperidinone positional isomers (3-methylene and 4-methylene analogs, for which no comparable CCR5 data are available) supports its selection for CCR5-focused programs [2][3].

Differentiation and Antiproliferative Studies in Oncology

The reported activity of 5-methylenepiperidin-2-one in arresting undifferentiated cell proliferation and inducing monocyte differentiation positions it as a candidate for cancer research and psoriasis treatment investigations [1]. This biological effect is not documented for structural analogs such as 5-methylpiperidin-2-one, 3-methylene-2-piperidinone, or 4-methylenepiperidin-2-one, making 5-methylenepiperidin-2-one the preferred choice for studies exploring differentiation-inducing mechanisms [2][3][4].

Application
Selection Property
Validation Focus
Conjugate addition synthesis
α,β-Unsaturated lactam reactivity
Michael addition / cycloaddition yield
CCR5 receptor screening studies
Reported CCR5 antagonist activity
CCR5 binding assay context
Cellular differentiation screening
Reported differentiation induction
Differentiation endpoint review

Technical Documentation Hub

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16 linked technical documents
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